molecular formula C3H7N5 B154065 1-(2-Methyl-2H-tetrazol-5-yl)methanamine CAS No. 131183-10-3

1-(2-Methyl-2H-tetrazol-5-yl)methanamine

Cat. No.: B154065
CAS No.: 131183-10-3
M. Wt: 113.12 g/mol
InChI Key: PCJJJCXTAYPBKB-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-tetrazol-5-yl)methanamine is a heterocyclic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine can be synthesized through the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method involves the formation of the tetrazole ring via cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, it interacts with biological targets such as enzymes and receptors, leading to antimicrobial and antifungal effects . The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its versatility in forming various derivatives and its applications in multiple fields highlight its significance in scientific research.

Properties

IUPAC Name

(2-methyltetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-6-3(2-4)5-7-8/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJJJCXTAYPBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549487
Record name 1-(2-Methyl-2H-tetrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131183-10-3
Record name 1-(2-Methyl-2H-tetrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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